Hydroxy Cobicistat

Analytical Chemistry Mass Spectrometry Pharmaceutical Analysis

Hydroxy Cobicistat (CAS 1051463-40-1), chemically designated as Thiazol-5-ylmethyl ((2R,5R)-5-((S)-2-(3-((2-(2-hydroxypropan-2-yl)thiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanamido)-1,6-diphenylhexan-2-yl)carbamate, is a well-defined oxidative metabolite of the pharmacokinetic enhancer Cobicistat (CAS 1004316-88-4). It is formed via CYP3A-mediated oxidation of the isopropyl moiety on the parent molecule's thiazole side chain.

Molecular Formula C40H53N7O6S2
Molecular Weight 792.0 g/mol
CAS No. 1051463-40-1
Cat. No. B600879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Cobicistat
CAS1051463-40-1
Synonyms(S)-2-((hydroxy(((2-(2-hydroxypropan-2-yl)thiazol-4-yl)methyl)(methyl)amino)methylene)amino)-N-((2R,5R)-5-((hydroxy(thiazol-5-ylmethoxy)methylene)amino)-1,6-diphenylhexan-2-yl)-4-morpholinobutanimidic acid
Molecular FormulaC40H53N7O6S2
Molecular Weight792.0 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O
InChIInChI=1S/C40H53N7O6S2/c1-40(2,51)37-43-33(27-54-37)25-46(3)38(49)45-35(16-17-47-18-20-52-21-19-47)36(48)42-31(22-29-10-6-4-7-11-29)14-15-32(23-30-12-8-5-9-13-30)44-39(50)53-26-34-24-41-28-55-34/h4-13,24,27-28,31-32,35,51H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t31-,32-,35+/m1/s1
InChIKeyZPDCQPXIILFDPF-FAJRIDIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Cobicistat (CAS 1051463-40-1) Procurement: A Critical Oxidative Metabolite and Impurity Reference Standard


Hydroxy Cobicistat (CAS 1051463-40-1), chemically designated as Thiazol-5-ylmethyl ((2R,5R)-5-((S)-2-(3-((2-(2-hydroxypropan-2-yl)thiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanamido)-1,6-diphenylhexan-2-yl)carbamate, is a well-defined oxidative metabolite of the pharmacokinetic enhancer Cobicistat (CAS 1004316-88-4) [1]. It is formed via CYP3A-mediated oxidation of the isopropyl moiety on the parent molecule's thiazole side chain . As a primary metabolite and potential process-related impurity, it is not intended for therapeutic use but is a fully characterized analytical reference standard, critical for pharmaceutical research, quality control (QC), and regulatory submissions [2].

Why Generic Cobicistat Impurities Cannot Substitute for Hydroxy Cobicistat Reference Standard


The critical role of Hydroxy Cobicistat lies in its unique structural specificity, dictated by the location of its hydroxyl group on the isopropyl moiety. This exact molecular configuration (C40H53N7O6S2, M.W. 792.02 g/mol) is required for accurate identification and quantification of this specific impurity during method development and validation [1]. Other Cobicistat-related impurities, such as the 13-Oxo-Cobicistat (M.W. 790.02) or the Cobicistat Pyrrolidinone Impurity (M.W. 704.92), are chemically distinct entities with different retention times, mass spectrometric signatures, and safety profiles [2]. Consequently, they cannot be used interchangeably. Regulatory guidelines for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) mandate the use of a well-characterized, authentic reference standard for each specified impurity to ensure the analytical method's specificity, accuracy, and compliance, making procurement of the exact compound non-negotiable [3].

Hydroxy Cobicistat (CAS 1051463-40-1) Quantitative Differentiation Evidence Guide


Molecular Weight and Formula Differentiation from Cobicistat and Other Impurities

Hydroxy Cobicistat is structurally and stoichiometrically distinct from its parent drug and other common impurities, enabling unambiguous identification via mass spectrometry. This is a primary, verifiable differentiation for analytical method development. The parent drug Cobicistat has a molecular formula of C40H53N7O5S2 and a molecular weight of 776.02 g/mol . Hydroxy Cobicistat, with its additional oxygen atom from hydroxylation, has a formula of C40H53N7O6S2 and a molecular weight of 792.02 g/mol, a quantifiable difference of +16 Da [1]. This is distinct from another common impurity, 13-Oxo-Cobicistat (M.W. 790.02) [2].

Analytical Chemistry Mass Spectrometry Pharmaceutical Analysis

Differentiation of CYP3A Inhibitory Potency: Hydroxy Cobicistat vs. Parent Cobicistat

As a metabolite, Hydroxy Cobicistat is expected to have significantly reduced pharmacological activity compared to the parent drug, a common class-level property. Cobicistat is a potent and selective CYP3A inhibitor with an IC50 ranging from 30-285 nM . While direct quantitative inhibitory data for Hydroxy Cobicistat is limited, its structural modification (hydroxylation) is typically associated with a loss of potency as it represents a metabolic deactivation pathway [1]. Its primary value is not as a bioactive molecule but as an analytical marker for metabolic studies and impurity control.

Pharmacology Drug Metabolism In Vitro ADME

Pricing and Availability for ANDA/Method Validation vs. General Research

The procurement of Hydroxy Cobicistat is distinctly positioned as a specialized analytical reference standard, differentiating it from general research chemicals. Vendors explicitly state its intended use is for 'analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cobicistat' and offer detailed characterization data compliant with regulatory guidelines [1]. This contrasts with the parent drug, which is widely available as a standard API for pharmacological research. Pricing reflects this specialized use-case; for instance, a 50mg reference standard from a qualified supplier is listed at 17,769.00 €, highlighting its high value in a regulated context . Another supplier offers it as a 'pharmaceutical standard' with storage at 2-8°C, confirming its status as a certified reference material [2].

Procurement Regulatory Science Method Validation

Primary Application Scenarios for Procuring Hydroxy Cobicistat (CAS 1051463-40-1)


ANDAs and DMFs: Mandatory Impurity Profiling

This is the primary and most stringent application scenario. Regulatory bodies require the identification, quantification, and qualification of all specified impurities in a drug substance. Procuring a fully characterized Hydroxy Cobicistat reference standard is essential for developing and validating HPLC/LC-MS methods to demonstrate that the impurity level in Cobicistat API batches is below the ICH Q3A identification and qualification thresholds. [1]

Stability-Indicating Method Validation and Forced Degradation Studies

During forced degradation studies of Cobicistat under ICH conditions (acid, base, oxidative, thermal, photolytic), Hydroxy Cobicistat is a known degradation product . An authentic reference standard is required to identify and quantify this degradation product, thereby validating the stability-indicating power of the analytical method. This ensures the method can accurately measure the active pharmaceutical ingredient without interference from degradation products over the drug's shelf life. [2]

In Vitro Metabolite Identification and Pharmacokinetic Studies

In drug metabolism and pharmacokinetics (DMPK) research, Hydroxy Cobicistat serves as a key reference to confirm the identity of a major metabolite formed by CYP3A-mediated oxidation of Cobicistat in hepatocyte incubations or microsomal assays . Comparing the retention time and mass spectra of the metabolite formed in vitro with the authentic standard provides definitive confirmation, which is essential for understanding the metabolic fate and potential drug-drug interaction profile of Cobicistat.

Commercial Quality Control (QC) for Cobicistat API and Drug Product

Once a validated method is in place, Hydroxy Cobicistat reference standard is used in routine QC release testing of every batch of Cobicistat API and finished drug product (e.g., Tybost® tablets, Stribild® tablets) to ensure the level of this specific impurity remains within specification limits established during product registration. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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